![molecular formula C10H10N2 B3060454 3,4-Dimethylcinnoline CAS No. 3929-83-7](/img/structure/B3060454.png)
3,4-Dimethylcinnoline
Overview
Scientific Research Applications
Antibacterial and Antifungal Properties
3,4-Dimethylcinnoline derivatives demonstrate notable antibacterial and antifungal activities. The synthesis of new 3-acetylcinnolines and cinnolinyl thiazole derivatives, including 3-acetyl-4,8-dimethylcinnoline, have shown potential as antibacterial and antifungal agents. 4,7-dimethyl-3-acetylcinnoline, in particular, has emerged as a promising antibacterial agent (Narayana et al., 2006).
Application in M4 Positive Allosteric Modulator Chemotypes
Research in 2019 highlighted the use of a 3,4-dimethylcinnoline carboxamide core in the development of M4 positive allosteric modulator (PAM) chemotypes. This novel core replaced a previous series suffering from high hepatic clearance and protein binding issues, indicating an improvement in pharmacokinetic profiles (Temple et al., 2019).
Synthesis of Cinnoline Derivatives
The synthesis of cinnoline derivatives, such as cinnoline-3,4-dicarbonitrile and -dicarboxylic acid, from 3,4-dimethylcinnoline, highlights its role in chemical synthesis and the development of new compounds. This work demonstrates the flexibility and utility of 3,4-dimethylcinnoline in synthetic chemistry (Ames & Bull, 1981).
Novel Synthesis Approaches
3,4-Dimethylcinnoline is also central to novel synthesis approaches of the cinnoline ring system. Efficient syntheses of 3-mono or 3,4-disubstituted cinnolines from specific organoiron(cyclopentadienyl) complexes have been achieved, expanding the range of methods available for creating cinnoline-based compounds (Sutherland et al., 1988).
Photophysical and Spectroscopic Studies
3,4-Dimethylcinnoline derivatives have been studied for their photophysical and spectroscopic properties. For instance, research into the electronic structure of Re(I) tricarbonyl complexes containing various substituted phenanthroline ligands, including 3,4-dimethyl derivatives, provides insights into their potential applications in materials science and molecular electronics (Villegas et al., 2005).
Stability under Stressful Conditions
Studies on the stability of pharmaceutical substances under stressful conditions, involving derivatives of 3,4-dimethylcinnoline, are crucial for pharmaceutical development. This research informs the stability and potential degradation pathways of these compounds (Gendugov et al., 2021).
properties
IUPAC Name |
3,4-dimethylcinnoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-8(2)11-12-10-6-4-3-5-9(7)10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBCNZVYOVGSRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=CC=CC=C12)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344039 | |
Record name | 3,4-Dimethylcinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3929-83-7 | |
Record name | 3,4-Dimethylcinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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